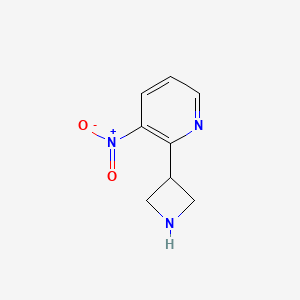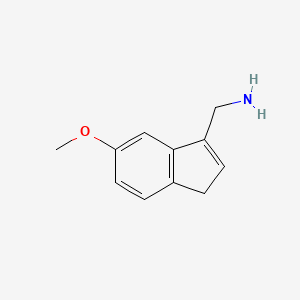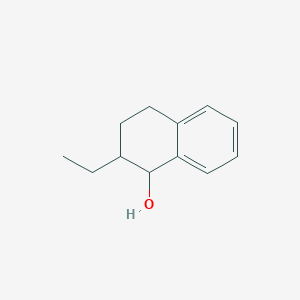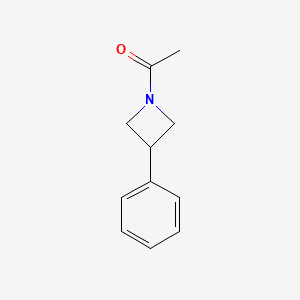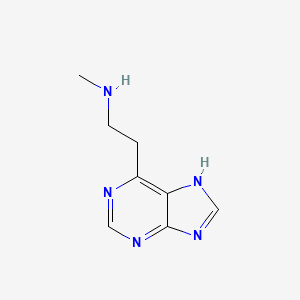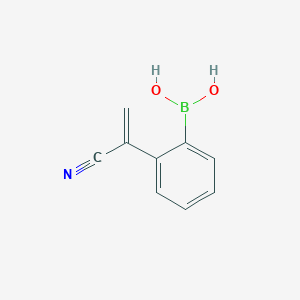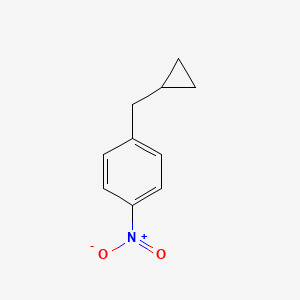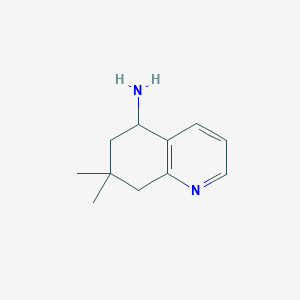
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine is a heterocyclic amine compound with a unique structure that includes a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the production process. The use of green catalysts, such as onion extract, has been explored for environmentally benign synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the amine group, can lead to the formation of various substituted quinoline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential in biological assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. Quantum-chemical calculations have been used to propose plausible mechanisms for its reactions .
Vergleich Mit ähnlichen Verbindungen
- 5,6,7,8-Tetrahydroquinolin-8-amine
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene
Uniqueness: 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
7,7-dimethyl-6,8-dihydro-5H-quinolin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-11(2)6-9(12)8-4-3-5-13-10(8)7-11/h3-5,9H,6-7,12H2,1-2H3 |
InChI-Schlüssel |
YZWAQGJPTHONKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(C1)N=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloromethyl-imidazo[2,1-b]thiazole](/img/structure/B11912878.png)
